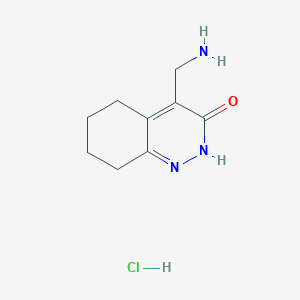

4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one hydrochloride

CAS No.: 2097893-32-6

Cat. No.: VC3423801

Molecular Formula: C9H14ClN3O

Molecular Weight: 215.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097893-32-6 |

|---|---|

| Molecular Formula | C9H14ClN3O |

| Molecular Weight | 215.68 g/mol |

| IUPAC Name | 4-(aminomethyl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one;hydrochloride |

| Standard InChI | InChI=1S/C9H13N3O.ClH/c10-5-7-6-3-1-2-4-8(6)11-12-9(7)13;/h1-5,10H2,(H,12,13);1H |

| Standard InChI Key | GSEMGDRQEDDGEA-UHFFFAOYSA-N |

| SMILES | C1CCC2=NNC(=O)C(=C2C1)CN.Cl |

| Canonical SMILES | C1CCC2=NNC(=O)C(=C2C1)CN.Cl |

Introduction

Chemical Identity and Structure

The compound possesses an aminomethyl functional group, which typically confers basic properties due to the presence of a primary amine. As a hydrochloride salt, the compound should exhibit enhanced water solubility compared to its free base form, making it potentially more suitable for aqueous formulations and biological testing. The hexahydrocinnoline core provides a relatively rigid scaffold with multiple sites for potential intermolecular interactions.

Synthesis and Chemical Reactivity

The synthesis of the cinnoline core typically involves either:

-

Cyclization reactions starting from appropriately functionalized phenylhydrazones

-

Ring transformations of other nitrogen-containing heterocycles

-

Direct functionalization of pre-existing cinnoline scaffolds

The aminomethyl group at the 4-position could be introduced through various methods, including:

-

Reductive amination of an aldehyde functionality

-

Nucleophilic substitution of a halomethyl intermediate

-

Reduction of a nitrile or amide precursor

The final step in the preparation would involve salt formation with hydrogen chloride to yield the hydrochloride salt, improving the compound's stability and solubility characteristics for research applications.

Analytical Characterization

Analytical characterization of 4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one hydrochloride is essential for confirming its identity, assessing purity, and supporting structure elucidation. While specific analytical data for this compound is limited in the available research literature, general analytical approaches relevant to similar compounds can be outlined.

Spectroscopic Characterization

Standard spectroscopic techniques that would typically be used to characterize this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR would reveal signals corresponding to the methylene protons of the aminomethyl group, the cyclic aliphatic protons of the hexahydro portion, and any aromatic or heterocyclic protons

-

¹³C NMR would provide information about the carbon framework, including the carbonyl carbon of the 3-one functionality

-

-

Infrared (IR) Spectroscopy

-

Characteristic absorption bands would include the C=O stretching of the amide/lactam group, N-H stretching of the primary amine, and various C-H stretching frequencies

-

-

Mass Spectrometry

-

High-resolution mass spectrometry would confirm the molecular formula

-

Fragmentation patterns could provide structural confirmation through characteristic fragment ions

-

Chromatographic Analysis

For purity assessment and quantitative analysis, chromatographic methods would be valuable:

-

High-Performance Liquid Chromatography (HPLC)

-

Based on methods developed for similar compounds, reversed-phase HPLC could be an effective approach

-

UV detection would likely be suitable given the compound's heterocyclic nature

-

-

Thin-Layer Chromatography (TLC)

-

Useful for reaction monitoring and preliminary purity assessment

-

Visualization could employ UV detection and/or chemical staining reagents

-

The relatively high price point suggests that the compound is a specialized research chemical rather than a bulk commodity, consistent with its classification as a versatile small molecule scaffold. The availability in both smaller and larger quantities accommodates different research needs, from preliminary screening to more extensive investigations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume